L-Glutamic acid-13C5,15N,d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

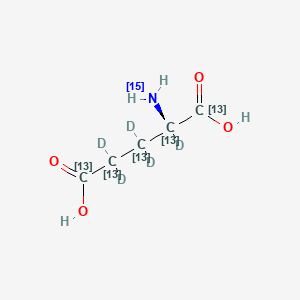

C5H9NO4 |

|---|---|

Poids moléculaire |

158.117 g/mol |

Nom IUPAC |

(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1 |

Clé InChI |

WHUUTDBJXJRKMK-MXSWSVQNSA-N |

SMILES isomérique |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O)[15NH2] |

SMILES canonique |

C(CC(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Glutamic Acid-13C5,15N,d5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Glutamic acid-13C5,15N,d5. This powerful research tool is instrumental in a variety of fields, including metabolomics, proteomics, and clinical mass spectrometry, offering precise insights into metabolic fluxes and molecular dynamics.

Core Chemical Properties

This compound is a non-essential amino acid that has been isotopically enriched with five carbon-13 atoms, one nitrogen-15 atom, and five deuterium atoms. This labeling strategy provides a significant mass shift, making it an excellent tracer for metabolic studies and an internal standard for quantitative analysis.[1][2] Below is a summary of its key chemical properties compiled from various suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₅H₄D₅¹⁵NO₄ | [3] |

| Molecular Weight | 158.12 g/mol | [2][3][4] |

| Isotopic Purity | Atom % ¹³C: 97-99% Atom % ¹⁵N: 97-99% Atom % D: 97-98% | [2][3][4] |

| Chemical Purity | ≥95% (CP) | [4] |

| Physical State | Solid | [4] |

| Melting Point | 205 °C (decomposes) | [3][4] |

| CAS Number | 1420815-74-2 (Labeled) | [2][3] |

| Storage Temperature | Room temperature, away from light and moisture.[2] Some suppliers recommend 2-8°C.[3] For solutions, -80°C for 6 months or -20°C for 1 month.[1] | [1][2][3] |

Experimental Applications and Protocols

The unique isotopic composition of this compound makes it a versatile tool for a range of sophisticated analytical techniques, primarily in metabolic flux analysis (MFA) using mass spectrometry and in structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Metabolic Flux Analysis (MFA) with Mass Spectrometry

Stable isotope tracing is a powerful method to delineate the flow of atoms through metabolic pathways.[4] this compound can be introduced into cell cultures or administered to in vivo models to trace the metabolic fate of glutamate.

The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured cells, followed by LC-MS analysis.

1. Cell Culture and Labeling:

-

Cells are cultured to approximately 80% confluency.[4]

-

The standard growth medium is aspirated and replaced with a labeling medium. This medium should contain this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium.[5]

-

Cells are incubated for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.[5]

2. Metabolite Extraction:

-

To halt enzymatic activity, the labeling medium is rapidly removed, and the cells are washed with an ice-cold buffer, such as phosphate-buffered saline (PBS).[5]

-

Metabolism is quenched by adding a pre-chilled extraction solvent, typically 80% methanol.[5]

-

Cells are scraped and the lysate is transferred to a microcentrifuge tube.[5]

-

The lysate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.[4]

-

The supernatant, containing the polar metabolites, is collected for analysis.[4][5]

3. LC-MS/MS Analysis:

-

The metabolite extract is dried, typically using a vacuum concentrator.[5]

-

The dried pellet is resuspended in a solvent suitable for the liquid chromatography (LC) method (e.g., 50% acetonitrile for HILIC).[5]

-

The sample is injected into an LC-MS/MS system. A high-resolution mass spectrometer is crucial for resolving the different isotopologues.[4]

-

The data is analyzed to determine the mass isotopomer distributions (MIDs) of glutamate and its downstream metabolites, which reveals the relative activities of different metabolic pathways.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Uniformly labeled amino acids like this compound are essential for protein structure determination and dynamic studies using NMR. The presence of ¹³C and ¹⁵N allows for the use of powerful triple-resonance experiments to assign the protein backbone and side-chain resonances.

1. Protein Expression and Purification:

-

The protein of interest is typically overexpressed in a bacterial system (e.g., E. coli) grown in a minimal medium.

-

To achieve uniform labeling, the minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C-glucose). For specific labeling with this compound, the growth medium would be supplemented with this labeled amino acid.

-

After induction of protein expression, the cells are harvested, and the labeled protein is purified to homogeneity.

2. NMR Sample Preparation:

-

The purified, labeled protein is concentrated to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[6]

-

The protein is exchanged into an appropriate NMR buffer, which usually contains a small percentage of D₂O for the lock signal.[6]

-

The sample is then transferred to an NMR tube for data acquisition.

Key Biological Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central molecule in cellular metabolism and neurotransmission. Understanding its roles in various pathways is crucial for interpreting data from isotope tracing experiments.

Glutamate Metabolism

Glutamate is a key node in amino acid metabolism, connecting to the tricarboxylic acid (TCA) cycle and the synthesis of other amino acids and nitrogenous compounds.

Glutamatergic Synaptic Transmission

In the central nervous system, glutamate is the primary excitatory neurotransmitter. The glutamate-glutamine cycle between neurons and glial cells is essential for maintaining the supply of glutamate for neurotransmission.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of metabolism and cellular signaling. Its well-defined chemical properties and versatile applications in mass spectrometry and NMR spectroscopy provide a robust platform for quantitative and dynamic studies of biological systems. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the design and execution of experiments utilizing this powerful isotopic tracer.

References

Unraveling Cellular Metabolism: A Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N,d₅ Applications in Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Metabolic Maze with Stable Isotope Tracers

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these metabolic fluxes, providing a window into the inner workings of the cell in both healthy and diseased states. By introducing molecules labeled with heavy, non-radioactive isotopes, researchers can track their journey through metabolic networks, revealing crucial information about enzyme activity and pathway utilization.[1]

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a versatile and highly informative stable isotope tracer. With all five carbon atoms labeled with ¹³C, the nitrogen atom labeled with ¹⁵N, and five non-exchangeable hydrogen atoms replaced with deuterium (d₅), this molecule offers a multi-faceted approach to metabolic analysis. The heavy labeling allows for precise tracking of the carbon skeleton, the nitrogen atom's fate, and even the molecule's passage through reactions involving hydrogen exchange. This technical guide provides an in-depth exploration of the applications of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in stable isotope tracing, with a focus on metabolic research and drug development.

Core Applications in Metabolic Research

The primary application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ lies in Metabolic Flux Analysis (MFA) . MFA is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system.[1][2] By measuring the incorporation of the stable isotopes from L-Glutamic acid-¹³C₅,¹⁵N,d₅ into downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.

Key metabolic pathways that can be interrogated using this tracer include:

-

Tricarboxylic Acid (TCA) Cycle: Glutamate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. L-Glutamic acid-¹³C₅,¹⁵N,d₅ allows for the detailed analysis of glutamine's contribution to the TCA cycle through both oxidative and reductive pathways.[1][3]

-

Glutaminolysis: Many rapidly proliferating cells, particularly cancer cells, are highly dependent on glutamine as a source of carbon and nitrogen. Tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ can quantify the rate of glutaminolysis, the process by which glutamine is converted to α-ketoglutarate to fuel the TCA cycle.[1][3]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a "reverse" TCA cycle pathway known as reductive carboxylation to produce citrate for fatty acid synthesis. The unique labeling pattern of L-Glutamic acid-¹³C₅,¹⁵N,d₅ enables the clear distinction and quantification of this pathway.

-

Amino Acid and Nucleotide Synthesis: The nitrogen from labeled glutamic acid can be traced into other amino acids through transamination reactions and into the building blocks of DNA and RNA.

Quantitative Data Presentation: A Snapshot of Metabolic Flux

The power of stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ lies in its ability to generate quantitative data on metabolic fluxes. This data is often presented in tables that summarize the relative or absolute rates of different metabolic pathways.

| Metabolic Flux | Control Cells | Treated Cells | Fold Change | Reference |

| Glutamine uptake rate (nmol/10⁶ cells/h) | 150 ± 12 | 75 ± 8 | -2.0 | [1] |

| Contribution of glutamine to TCA cycle (%) | 65 ± 5 | 30 ± 4 | -2.2 | [2] |

| Reductive carboxylation flux (relative to citrate synthase) | 0.2 ± 0.05 | 0.8 ± 0.1 | +4.0 | |

| Fractional labeling of Citrate (M+5) from ¹³C₅-Glutamine | 0.15 ± 0.02 | 0.45 ± 0.05 | +3.0 | |

| Fractional labeling of Aspartate (M+4) from ¹³C₅-Glutamine | 0.55 ± 0.06 | 0.20 ± 0.03 | -2.8 |

Table 1: Example of Metabolic Flux Data in Cancer Cells. This table illustrates how quantitative data from L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing experiments can be presented to compare metabolic phenotypes between different conditions, such as before and after drug treatment.

| Metabolite Isotopologue | Relative Abundance (%) - Normoxia | Relative Abundance (%) - Hypoxia | Reference |

| Citrate M+5 | 5 ± 1 | 25 ± 3 | |

| Malate M+3 | 8 ± 2 | 30 ± 4 | |

| Aspartate M+3 | 10 ± 2 | 35 ± 5 | |

| Glutamate M+5 | 80 ± 7 | 75 ± 6 |

Table 2: Isotopologue Distribution in Key Metabolites. This table shows the percentage of different isotopologues (molecules with different numbers of heavy isotopes) for key metabolites, providing insights into the activity of specific pathways like reductive carboxylation under different oxygen levels.

Detailed Experimental Protocols

The successful application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing relies on robust experimental protocols. Below are detailed methodologies for key steps in a typical stable isotope tracing experiment.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅. The typical concentration of L-glutamine in cell culture media ranges from 2 to 4 mM.[4] For tracing experiments, the unlabeled L-glutamine in the medium is replaced with L-Glutamic acid-¹³C₅,¹⁵N,d₅ at the same concentration.

-

Isotope Labeling: When cells reach the desired confluency, replace the regular medium with the isotope-containing medium. The incubation time for labeling can vary depending on the specific metabolic pathway and cell type, but a common timeframe is 6-24 hours to reach isotopic steady-state for many central carbon metabolism pathways.[3]

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cell culture plate. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

GC-MS Analysis of Labeled Metabolites

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids must be chemically derivatized to make them volatile. A common two-step derivatization process involves:

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[3]

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Metabolites are separated based on their boiling points and interactions with the GC column.

-

Ionization and Detection: As the separated metabolites elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of different isotopologues.

-

Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions for glutamate and other downstream metabolites. This data is then used to calculate metabolic fluxes.

-

LC-MS/MS Analysis of Labeled Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for analyzing labeled metabolites, particularly for those that are not easily derivatized for GC-MS.

-

Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto an LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.

-

MS/MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.

-

Precursor Ion Selection: The first mass analyzer (Q1) selects the m/z of the labeled metabolite of interest.

-

Fragmentation: The selected ion is fragmented in a collision cell (Q2).

-

Product Ion Scanning: The second mass analyzer (Q3) scans for the resulting fragment ions.

-

-

MRM/SRM Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is often used. This involves programming the mass spectrometer to specifically detect a predefined set of precursor-to-product ion transitions for each metabolite and its isotopologues.[5]

-

Data Analysis: The peak areas for each transition are integrated to quantify the abundance of each isotopologue.

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Glutamic acid-¹³C₅,¹⁵N,d₅ | 159.1 | 93.1 | 15 |

| α-Ketoglutarate-¹³C₅ | 151.0 | 107.0 | 12 |

| Citrate-¹³C₅ | 196.0 | 116.0 | 18 |

| Succinate-¹³C₄ | 121.0 | 75.0 | 10 |

| Malate-¹³C₄ | 137.0 | 119.0 | 14 |

| Aspartate-¹³C₄,¹⁵N | 139.0 | 94.0 | 13 |

Table 3: Example LC-MS/MS Transitions for L-Glutamic acid-¹³C₅,¹⁵N,d₅ Tracing. This table provides a starting point for developing an MRM method for tracking the labeled atoms from L-Glutamic acid-¹³C₅,¹⁵N,d₅ through central carbon metabolism. These values may require optimization depending on the specific instrument and experimental conditions.

Applications in Drug Development

Stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a valuable tool in drug development for:

-

Mechanism of Action Studies: By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its mechanism of action. For example, a drug that inhibits a key enzyme in glutaminolysis would lead to a decrease in the incorporation of labeled glutamine into the TCA cycle.

-

Target Engagement and Pharmacodynamics: Tracing can be used to confirm that a drug is hitting its intended target and to measure the downstream metabolic consequences of target engagement.

-

Biomarker Discovery: Metabolic alterations induced by a drug can serve as biomarkers of drug response or toxicity. Stable isotope tracing can help identify these metabolic signatures.

-

Assessing Drug Efficacy: The ability of a drug to reverse a disease-associated metabolic phenotype can be quantitatively assessed using flux analysis. For instance, a successful cancer therapeutic might be expected to normalize the altered glutamine metabolism often observed in tumors.

A notable example is the use of glutaminase inhibitors in cancer therapy. Tracing with labeled glutamine has been instrumental in demonstrating how these drugs block the conversion of glutamine to glutamate, thereby starving cancer cells of a key nutrient and inhibiting their growth.[6]

Mandatory Visualizations

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the flow of labeled atoms from L-Glutamic acid-¹³C₅,¹⁵N,d₅ through key metabolic pathways.

Caption: Oxidative metabolism of L-Glutamic acid-¹³C₅,¹⁵N,d₅ via the TCA cycle.

Caption: Reductive carboxylation pathway for fatty acid synthesis.

Experimental Workflow Diagram

Caption: General workflow for a stable isotope tracing experiment.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mass Isotopomer Distribution of L-Glutamic acid-13C5,15N,d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of L-Glutamic acid labeled with five Carbon-13 (¹³C) isotopes, one Nitrogen-15 (¹⁵N) isotope, and five Deuterium (d or ²H) isotopes. This heavily labeled molecule serves as a powerful tracer in metabolic flux analysis (MFA), enabling detailed investigation of biochemical pathways central to cellular metabolism, disease research, and drug development.

Introduction to Mass Isotopomer Distribution

Stable isotope labeling is a critical technique in metabolic research. By introducing molecules with heavier isotopes, such as ¹³C, ¹⁵N, or ²H, into a biological system, researchers can trace the metabolic fate of these compounds. Mass Spectrometry (MS) is then used to measure the mass-to-charge ratio (m/z) of metabolites, revealing the incorporation of these heavy isotopes.

The resulting pattern of ion intensities corresponding to a metabolite with different numbers of heavy isotopes is known as its mass isotopomer distribution (MID) . For L-Glutamic acid-¹³C₅,¹⁵N,d₅, the analysis of its MID and that of its downstream metabolites provides a quantitative snapshot of metabolic pathway activity, or flux.[1][2][3][4] This specific combination of labels offers a unique tool for simultaneously tracing carbon, nitrogen, and hydrogen atoms through complex metabolic networks.

Properties and Theoretical Mass Distribution

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a non-essential amino acid where all five carbon atoms, the single nitrogen atom, and five non-exchangeable hydrogen atoms have been replaced with their respective heavy stable isotopes.[5][6]

-

Molecular Formula: HOO¹³C(¹³CD₂)₂(¹³CD)(¹⁵NH₂)¹³COOH

-

Unlabeled Molecular Weight: 147.13 g/mol

The mass shift from the unlabeled (M+0) molecule is +11 daltons (5 from ¹³C, 1 from ¹⁵N, and 5 from ²H). The theoretical mass isotopomer distribution of the pure, underivatized compound is presented below. This table assumes 99% isotopic purity for ¹³C and 98% for ¹⁵N and ²H, which are common enrichment levels.

| Mass Isotopomer | Mass Shift | Description | Expected Relative Abundance |

| M+0 | +0 | Unlabeled L-Glutamic acid | Very Low |

| ... | ... | ... | ... |

| M+9 | +9 | Isotopic variants with fewer labels | Low |

| M+10 | +10 | Isotopic variants with fewer labels | Low |

| M+11 | +11 | Fully labeled L-Glutamic acid-¹³C₅,¹⁵N,d₅ | Highest |

Note: The actual measured distribution in a mass spectrometer will include minor peaks due to the natural abundance of isotopes in the derivatization agents and potential isotopic impurities in the tracer itself.

Experimental Protocol: GC-MS Analysis of Amino Acid Isotopomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the mass isotopomer distributions of amino acids.[7][8][9] The following protocol is a synthesized methodology based on established practices for analyzing amino acids from biological samples.

Objective: To determine the mass isotopomer distribution of L-Glutamic acid and its metabolites from a biological sample (e.g., cell culture, tissue).

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

6 M Hydrochloric Acid (HCl)

-

Strong cation-exchange resin (e.g., Dowex 50WX8)[10]

-

Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCI)

-

Solvents: Acetonitrile, Ethyl acetate

-

GC-MS system

Methodology:

-

Protein Hydrolysis:

-

Lyophilize (freeze-dry) the biological sample to remove water.

-

Add 6 M HCl to the dried sample to hydrolyze proteins into their constituent amino acids.

-

Incubate at 110-120°C for 3-24 hours under a nitrogen atmosphere to prevent oxidation.[8]

-

-

Amino Acid Purification:

-

After hydrolysis, dry the sample to remove HCl.

-

Resuspend the sample in an appropriate buffer and apply it to a strong cation-exchange column to separate amino acids from other cellular components like carbohydrates and lipids.[10]

-

Wash the column and elute the purified amino acids.

-

Lyophilize the eluted amino acid fraction.

-

-

Derivatization:

-

To make the amino acids volatile for GC analysis, they must be derivatized.

-

Add the derivatization agent (e.g., MTBSTFA + 1% TBDMSCI) to the dried amino acids.

-

Incubate at 70-80°C for 60 minutes to form TBDMS derivatives. This process adds silicon and carbon atoms, which must be accounted for during data analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized amino acids. A typical temperature program starts at a lower temperature and ramps up to separate different amino acids based on their boiling points.[10]

-

Mass Spectrometry: As each amino acid derivative elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The instrument then separates and detects the ions based on their mass-to-charge ratio.

-

Acquire data in either full-scan mode to see all fragments or Selected Ion Monitoring (SIM) mode for higher sensitivity on specific fragments of interest.[8] Tandem mass spectrometry (MS/MS) can also be used to isolate specific fragments for more detailed isotopomer analysis.[11]

-

-

Data Analysis:

-

Identify the peak corresponding to the TBDMS derivative of glutamic acid.

-

Extract the mass spectrum for this peak.

-

Correct the raw MID data for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) in the derivatization agent and in the metabolite itself.

-

The corrected MID provides the fractional abundance of each isotopomer (M+0, M+1, etc.) resulting from the tracer.

-

Visualizations: Workflows and Metabolic Pathways

The following diagram outlines the key steps in the experimental protocol for analyzing the mass isotopomer distribution of L-Glutamic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]

- 7. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamic Acid-¹³C₅,¹⁵N,d₅: A Multi-Isotope Tracer for In-Depth Analysis of Central Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules enriched with stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium), researchers can track the fate of these atoms through various biochemical reactions, providing a dynamic view of cellular metabolism.[1][2] L-Glutamic acid and its amide, L-glutamine, are central players in cellular metabolism, serving as key sources of carbon and nitrogen for a multitude of biosynthetic pathways.[3][4] The use of isotopically labeled glutamic acid, particularly multi-labeled variants such as L-Glutamic acid-¹³C₅,¹⁵N,d₅, offers a powerful tool to simultaneously probe carbon and nitrogen fluxes, providing a more comprehensive understanding of central carbon metabolism. This technical guide provides an in-depth overview of the application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ as a tracer, detailing experimental protocols, data interpretation, and visualization of metabolic pathways.

The fully labeled carbon backbone (¹³C₅) allows for the tracing of glutamine's entry into the tricarboxylic acid (TCA) cycle and its contribution to the biosynthesis of other amino acids and lipids. The ¹⁵N label enables the tracking of nitrogen fate, crucial for understanding nucleotide and amino acid synthesis. The inclusion of deuterium (d₅) can serve multiple purposes, including acting as a stable isotope tracer for specific hydrogen atoms and, in the context of magnetic resonance spectroscopy (MRS), prolonging relaxation times for enhanced signal detection.

Core Concepts in Stable Isotope Tracing with L-Glutamic Acid-¹³C₅,¹⁵N,d₅

The fundamental principle behind using L-Glutamic acid-¹³C₅,¹⁵N,d₅ is to introduce it into a biological system (cell culture, animal model, etc.) and then measure the incorporation of the stable isotopes into downstream metabolites. This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The distribution of isotopes in the resulting metabolites, known as mass isotopomer distribution (MID), provides a wealth of information about the relative activities of different metabolic pathways. For instance, the entry of ¹³C-labeled glutamate into the TCA cycle will lead to the appearance of labeled intermediates like α-ketoglutarate, succinate, malate, and citrate. The specific pattern of ¹³C enrichment in these molecules can reveal the relative contributions of oxidative and reductive glutamine metabolism.

Key Metabolic Pathways Traced by L-Glutamic Acid-¹³C₅,¹⁵N,d₅

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a versatile tracer that can provide insights into several key metabolic pathways:

-

Glutaminolysis and TCA Cycle Anaplerosis: Glutamine is a major anaplerotic substrate, replenishing TCA cycle intermediates. The ¹³C₅-labeled backbone of glutamic acid allows for the direct tracking of its carbon contribution to the TCA cycle.

-

Reductive Carboxylation: In some cancer cells, glutamine-derived α-ketoglutarate can be reductively carboxylated to form citrate, a key precursor for lipid synthesis. The labeling pattern of citrate can distinguish this pathway from the canonical oxidative TCA cycle.

-

Nitrogen Metabolism: The ¹⁵N label allows for the tracing of nitrogen from glutamic acid into other amino acids (e.g., proline, arginine) and nucleotides, providing insights into nitrogen assimilation and biosynthesis.

-

Amino Acid and Nucleotide Synthesis: The carbon and nitrogen from glutamic acid are utilized in the synthesis of numerous other essential biomolecules.

Below are diagrams illustrating the primary metabolic fates of L-glutamic acid.

Experimental Protocols

In Vitro Cell Culture Labeling

This protocol provides a general framework for labeling adherent cells in culture with L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Materials:

-

Adherent cells of interest

-

Complete growth medium

-

Labeling medium: Glucose and glutamine-free medium supplemented with dialyzed fetal bovine serum (dFBS), desired concentration of unlabeled glucose, and L-Glutamic acid-¹³C₅,¹⁵N,d₅ (concentration to be optimized based on cell type and experimental goals).

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

80% Methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the complete growth medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅ to the cells.

-

Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. A time course experiment is recommended to determine the time to reach isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

-

Place the culture vessel on dry ice for 10 minutes to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously.

-

Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

In Vivo Labeling in Animal Models

This protocol outlines a general procedure for in vivo labeling using L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Materials:

-

Animal model (e.g., mouse)

-

Sterile L-Glutamic acid-¹³C₅,¹⁵N,d₅ solution in a biocompatible vehicle (e.g., saline)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer (e.g., 80% methanol)

-

Tissue homogenizer

Procedure:

-

Tracer Administration: Administer the L-Glutamic acid-¹³C₅,¹⁵N,d₅ solution to the animal via a suitable route (e.g., intravenous, intraperitoneal, or oral gavage). The dosage and route of administration should be optimized for the specific study.

-

Tracer Circulation: Allow the tracer to circulate for a defined period.

-

Tissue Collection: At the designated time point, euthanize the animal and rapidly excise the tissues of interest.

-

Quenching: Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Add a pre-chilled homogenization buffer (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

-

Homogenize the tissue using a suitable homogenizer while keeping the sample on ice.

-

Centrifuge the homogenate at high speed at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Storage: Store the extracts at -80°C until analysis.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of isotopically labeled metabolites.

General Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases will depend on the polarity of the target metabolites.

-

Mass Spectrometric Detection: Analyze the eluting metabolites using a tandem mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of different mass isotopologues (e.g., selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)).

-

Data Analysis: Integrate the peak areas for each mass isotopologue of the target metabolites. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of the tracer-derived isotopes.

Data Presentation and Interpretation

The quantitative data obtained from stable isotope tracing experiments are typically presented as mass isotopomer distributions (MIDs). The MID for a given metabolite shows the relative abundance of each of its isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n is the form containing 'n' heavy isotopes.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in MIA PaCa-2 Tumors

The following table presents example data on the relative abundance of M+0 and M+4 isotopomers of key TCA cycle intermediates in pancreatic cancer xenografts following infusion with [¹³C₅]glutamine, with and without treatment with a glutaminase inhibitor (CB-839). This type of data demonstrates how the tracer can be used to assess the impact of a drug on a specific metabolic pathway.

| Metabolite | Treatment | Relative Abundance (M+0) | Relative Abundance (M+4) |

| Citrate | Vehicle | 0.65 ± 0.05 | 0.20 ± 0.03 |

| CB-839 | 0.85 ± 0.04 | 0.05 ± 0.01 | |

| Succinate | Vehicle | 0.50 ± 0.06 | 0.35 ± 0.04 |

| CB-839 | 0.80 ± 0.05 | 0.10 ± 0.02 | |

| Malate | Vehicle | 0.55 ± 0.07 | 0.30 ± 0.05 |

| CB-839 | 0.82 ± 0.06 | 0.08 ± 0.02 | |

| Aspartate | Vehicle | 0.60 ± 0.05 | 0.25 ± 0.04 |

| CB-839 | 0.88 ± 0.03 | 0.04 ± 0.01 |

Data are presented as mean ± standard deviation and are adapted from a study on hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine. The M+4 isotopomers are indicative of oxidative glutamine metabolism.

Table 2: Fractional Contribution of Glutamine to TCA Cycle Intermediates

This table illustrates how MID data can be used to calculate the fractional contribution of the tracer to the carbon backbone of downstream metabolites.

| Metabolite | Fractional Contribution from Glutamine (%) |

| α-Ketoglutarate | 85 ± 5 |

| Succinate | 70 ± 6 |

| Fumarate | 65 ± 7 |

| Malate | 60 ± 8 |

| Citrate | 40 ± 5 |

These are representative data and will vary depending on the cell type and experimental conditions.

Logical Workflow for a Metabolic Flux Analysis Experiment

The following diagram outlines the logical workflow for a typical metabolic flux analysis (MFA) experiment using an isotopic tracer like L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a highly informative tracer for dissecting the complexities of central carbon and nitrogen metabolism. Its multi-isotope labeling enables the simultaneous tracking of carbon skeletons and nitrogen fate, providing a comprehensive view of metabolic fluxes. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By leveraging the power of multi-isotope labeled glutamic acid, it is possible to gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states, ultimately aiding in the discovery of new therapeutic targets and biomarkers.

References

- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling Cellular Dynamics: A Technical Guide to Multiply-Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular processes, understanding the dynamic interplay of proteins is paramount. Multiply-labeled amino acids have emerged as indispensable tools, offering unprecedented insights into protein synthesis, turnover, signaling, and interactions. This technical guide provides a comprehensive overview of the core features of these powerful molecular probes, their applications, and the experimental protocols necessary for their successful implementation.

Core Concepts of Multiply-Labeled Amino Acids

Multiply-labeled amino acids are standard amino acids in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes. Common isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). This isotopic substitution results in a predictable mass shift that can be accurately detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the physicochemical properties of the amino acids or the proteins into which they are incorporated.[1][2]

The key advantage of using stable isotopes is their safety, allowing for in vivo studies in cell cultures and even whole organisms without the hazards associated with radioactive isotopes.[] This has made techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) a cornerstone of quantitative proteomics.[4]

Labeling Patterns and Isotopic Enrichment

The versatility of multiply-labeled amino acids stems from the variety of available labeling patterns:

-

Uniform Labeling: All atoms of a specific element (e.g., all carbons) are replaced with their heavy isotope (e.g., U-¹³C).[5]

-

Site-Specific Labeling: Only a particular atom within the amino acid is labeled (e.g., the carboxyl carbon, ¹³C1).[5]

-

Multiple Isotope Labeling: A combination of different isotopes is incorporated into a single amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine).[5]

Commercially available multiply-labeled amino acids typically boast high isotopic enrichment, often exceeding 99%, ensuring a clear and quantifiable signal in analytical instruments.[]

Quantitative Data Presentation

The precise mass shifts introduced by isotopic labels are fundamental to their utility in quantitative analysis. The following tables summarize the mass differences for commonly used multiply-labeled amino acids and the resulting mass shifts in peptides.

| Labeled Amino Acid | Isotopic Composition | Monoisotopic Mass (Da) | Mass Shift (Da) |

| L-Arginine | ¹²C₆¹⁴N₄ | 174.1117 | 0 |

| L-Arginine | ¹³C₆ ¹⁴N₄ | 180.1319 | +6.0202 |

| L-Arginine | ¹²C₆¹⁵N₄ | 178.0998 | +3.9881 |

| L-Arginine | ¹³C₆¹⁵N₄ | 184.1200 | +10.0083 |

| L-Lysine | ¹²C₆¹⁴N₂ | 146.1055 | 0 |

| L-Lysine | ¹³C₆ ¹⁴N₂ | 152.1257 | +6.0202 |

| L-Lysine | ¹²C₆¹⁵N₂ | 148.1005 | +1.9950 |

| L-Lysine | ¹³C₆¹⁵N₂ | 154.1207 | +8.0152 |

| L-Leucine | ¹²C₆ | 131.0946 | 0 |

| L-Leucine | ¹³C₆ | 137.1148 | +6.0202 |

| L-Proline | ¹²C₅ | 115.0633 | 0 |

| L-Proline | ¹³C₅ | 120.0800 | +5.0167 |

Table 1: Monoisotopic masses and mass shifts of commonly used multiply-labeled amino acids.

When these amino acids are incorporated into proteins and subsequently digested for mass spectrometry analysis (typically with trypsin, which cleaves after lysine and arginine), the resulting peptides exhibit predictable mass differences.

| Labeling State | Labeled Amino Acids | Peptide Mass Shift (Da) |

| Light | Unlabeled Arg and Lys | 0 |

| Medium | ¹³C₆-Arginine and D₄-Lysine | +6.0202 (Arg) or +4.0251 (Lys) |

| Heavy | ¹³C₆¹⁵N₄-Arginine and ¹³C₆¹⁵N₂-Lysine | +10.0083 (Arg) or +8.0152 (Lys) |

Table 2: Example of peptide mass shifts in a triple-labeling SILAC experiment.

Experimental Protocols

The successful application of multiply-labeled amino acids hinges on robust and well-defined experimental protocols. Below are detailed methodologies for two of the most common applications: SILAC for quantitative proteomics and NMR for structural biology.

Detailed Protocol for a SILAC Experiment to Study EGFR Signaling

This protocol outlines the key steps for a quantitative phosphoproteomics experiment to investigate changes in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation.[7]

3.1.1. Cell Culture and Labeling

-

Media Preparation: Prepare SILAC-DMEM media deficient in L-lysine and L-arginine. For the "light" medium, supplement with standard L-lysine and L-arginine. For the "heavy" medium, supplement with ¹³C₆¹⁵N₂-L-lysine and ¹³C₆¹⁵N₄-L-arginine. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[8]

-

Cell Adaptation: Culture the cells (e.g., HeLa or A549) in the respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[9]

-

Incorporation Check: Before the main experiment, perform a small-scale protein extraction and mass spectrometry analysis to confirm >97% incorporation of the heavy amino acids.

3.1.2. Experimental Treatment and Cell Lysis

-

Starvation: Once fully labeled, starve the cells in serum-free SILAC media for 12-24 hours to reduce basal signaling activity.[8]

-

Stimulation: Treat the "heavy" labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period. The "light" labeled cells serve as the unstimulated control.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates.

3.1.3. Sample Preparation for Mass Spectrometry

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

-

(Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

Desalting: Desalt the peptide mixture using C18 StageTips or equivalent.

3.1.4. LC-MS/MS Analysis and Data Interpretation

-

LC-MS/MS: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms based on their signal intensities. The ratio of heavy to light peptide intensity reflects the change in protein or phosphorylation levels in response to EGF stimulation.

General Protocol for NMR Analysis of a Multiply-Labeled Protein

This protocol provides a general workflow for preparing a uniformly ¹³C, ¹⁵N-labeled protein for structural analysis by NMR spectroscopy.

3.2.1. Protein Expression and Labeling

-

Minimal Media Preparation: Prepare M9 minimal medium. As the sole carbon and nitrogen sources, use ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.

-

Bacterial Culture: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. Grow the cells in the prepared minimal medium.

-

Protein Expression Induction: Once the cell culture reaches an optimal density (OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.

-

Cell Harvest: After the desired expression period, harvest the cells by centrifugation.

3.2.2. Protein Purification

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Purify the protein from the supernatant using an appropriate affinity chromatography method based on a tag fused to the protein (e.g., His-tag, GST-tag).

-

Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve high purity.

3.2.3. NMR Sample Preparation and Data Acquisition

-

Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer with a specific pH) and concentrate it to the desired concentration (typically 0.5-1 mM).

-

NMR Data Collection: Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer. These experiments provide through-bond correlations between different nuclei.[10]

-

Data Analysis and Structure Calculation: Process the NMR data and use specialized software to assign the chemical shifts of the protein's backbone and side-chain atoms. Use this information, along with distance restraints from Nuclear Overhauser Effect (NOE) experiments, to calculate the three-dimensional structure of the protein.[11]

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts for generating such visualizations, adhering to the specified design constraints.

Experimental Workflow for SILAC-based Quantitative Proteomics

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Signaling Pathway Analysis using SILAC: EGFR Pathway

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 4. chempep.com [chempep.com]

- 5. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial Sourcing and Application of L-Glutamic acid-13C5,15N,d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of L-Glutamic acid-13C5,15N,d5, a stable isotope-labeled compound crucial for metabolic research. This guide is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs by offering a comparative analysis of available products and detailed experimental protocols for its application.

Commercial Supplier Analysis

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key factors to consider include isotopic and chemical purity, available quantities, and cost. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories | L-Glutamic acid (¹³C₅, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%) | CDNLM-6804 | ¹³C: 97-99%, ¹⁵N: 97-99%, D: 97-99% | ≥98% | 0.25 g |

| Sigma-Aldrich | L-Glutamic acid-¹³C₅,¹⁵N,2,3,3,4,4-d₅ | - | ¹³C: 99 atom %, ¹⁵N: 98 atom %, D: 98 atom % | 95% (CP) | Custom packaging available |

| MedChemExpress | L-Glutamic acid-¹³C₅,¹⁵N,d₅ | HY-112429S | Not specified | >98% | 1 mg, 5 mg |

Experimental Protocols

This compound is a powerful tool for tracing the metabolic fate of glutamic acid in various biological systems. Its primary applications are in metabolic flux analysis (MFA) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

I. Metabolic Flux Analysis using LC-MS/MS

This protocol outlines a general workflow for tracing glutamine metabolism in cancer cells using this compound.[1][2][3]

1. Cell Culture and Isotope Labeling:

-

Culture cells in a glutamine-free medium supplemented with a known concentration of this compound.

-

The concentration and labeling duration should be optimized based on the cell line and experimental goals to achieve isotopic steady state.[1]

-

A typical starting point is 2 mM this compound for 24-48 hours.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

-

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][5]

-

Chromatography: Separate the metabolites on a suitable column, such as a HILIC or reversed-phase C18 column, using an appropriate gradient of aqueous and organic mobile phases.

-

Mass Spectrometry: Operate the mass spectrometer in a targeted selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of glutamic acid and its downstream metabolites.[4] The specific transitions will depend on the instrument and the metabolites of interest.

4. Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of isotopes.

-

Calculate the mass isotopomer distribution (MID) for each metabolite to determine the fractional contribution of this compound to each metabolic pool.

II. NMR Spectroscopy for Structural and Dynamic Studies

This protocol provides a general guideline for preparing a protein sample labeled with this compound for NMR analysis.

1. Protein Expression and Purification:

-

Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound as the sole source of glutamic acid.

-

Purify the isotopically labeled protein using standard chromatography techniques.

2. NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

-

Concentrate the protein to a final concentration of 0.1-1 mM.

-

Transfer the sample to a high-quality NMR tube.

3. NMR Data Acquisition:

-

Acquire a series of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, triple-resonance experiments) on a high-field NMR spectrometer.

-

The specific set of experiments will depend on the size of the protein and the scientific question being addressed.

4. Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

-

The isotopic labels will facilitate resonance assignment and allow for the determination of the protein's three-dimensional structure and dynamics.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound.

References

- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]

- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

Methodological & Application

Protocol for the Utilization of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in Cell Culture for Metabolic Research

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolite flux. L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a heavy-labeled analog of L-glutamic acid, a central metabolite in cellular carbon and nitrogen metabolism. Its use in cell culture, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[1][2] This document provides detailed protocols for the application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cell culture for metabolic flux analysis (MFA) and stable isotope labeling by amino acids in cell culture (SILAC)-based proteomics.

Core Applications

The primary applications for L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cell culture include:

-

Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions within a biological system. By tracing the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can map the flow of carbon and nitrogen through central metabolic pathways such as the Krebs cycle.[2][3]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A quantitative proteomics technique to determine the relative abundance of proteins between different cell populations. While less common for glutamic acid due to its non-essential nature in many cell lines, it can be applied in specific contexts where glutamine/glutamate metabolism is the focus.[2][4]

-

Metabolite Fate Mapping: To identify the metabolic products derived from glutamate.[1]

-

Biomarker Discovery: To identify metabolic alterations in various disease states.[1]

-

Drug Efficacy Studies: To assess the impact of therapeutic agents on glutamate metabolism.[1]

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells for Metabolic Flux Analysis

This protocol outlines the steps for a typical stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N,d₅ in adherent cell cultures.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.[1]

-

For the labeling experiment, replace the standard medium with a labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅. The concentration should be similar to that of unlabeled glutamic acid or glutamine in the standard medium.[1]

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to reach isotopic steady state for the pathways of interest.[1][5] The time required to reach isotopic steady state varies for different pathways, with glycolysis reaching it in minutes and nucleotide biosynthesis taking much longer.[6]

2. Metabolite Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the cells.[1]

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[1]

-

Perform a freeze-thaw cycle to ensure complete cell lysis.[1]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[1]

-

Collect the supernatant containing the polar metabolites.[1]

3. Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[1]

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.[1]

Protocol 2: SILAC Experiment using Labeled Amino Acids

This protocol describes a general workflow for a SILAC experiment. Note that for accurate quantification, an incorporation efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings in the SILAC medium.[7]

1. Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids, and the other in "heavy" medium containing the stable isotope-labeled amino acid (in this context, a custom medium lacking glutamic acid and supplemented with L-Glutamic acid-¹³C₅,¹⁵N,d₅ would be necessary).[8]

-

Cells should be cultured for at least five cell divisions to ensure maximal incorporation of the heavy amino acid.[8]

-

Verify the incorporation efficiency by analyzing a small fraction of the "heavy" labeled cells by mass spectrometry.[7]

2. Experimental Phase:

-

Once high incorporation is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.[9]

-

Harvest both cell populations.[9]

-

Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.[7]

-

Proceed with protein digestion (e.g., using trypsin) and subsequent analysis by LC-MS/MS.[8]

Data Presentation

The quantitative data from L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing experiments are typically presented in tables summarizing the isotopic enrichment and concentrations of key metabolites.

Table 1: Illustrative Isotopic Enrichment in Krebs Cycle Intermediates

| Metabolite | Isotopologue | Relative Abundance (Control) | Relative Abundance (Treated) | Fold Change | p-value |

| α-Ketoglutarate | M+5 | 0.85 ± 0.04 | 0.65 ± 0.05 | 0.76 | <0.01 |

| Succinate | M+4 | 0.78 ± 0.03 | 0.58 ± 0.04 | 0.74 | <0.01 |

| Fumarate | M+4 | 0.75 ± 0.05 | 0.55 ± 0.06 | 0.73 | <0.01 |

| Malate | M+4 | 0.72 ± 0.04 | 0.52 ± 0.05 | 0.72 | <0.01 |

| Aspartate | M+4 | 0.80 ± 0.03 | 0.60 ± 0.04 | 0.75 | <0.01 |

Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and treatment.

Table 2: Recommended Starting Concentrations of Labeled Glutamic Acid/Glutamine for Different Cell Lines

| Cell Line | Labeled Precursor | Concentration (mM) | Reference |

| A549 (Lung Carcinoma) | [U-¹³C₅]glutamine | 2 | [3] |

| MIA PaCa-2 (Pancreatic Cancer) | [¹³C₅]glutamine | Not specified | [10] |

| General Mammalian Cells | Labeled Glutamine | 2 - 4 | [11] |

Mandatory Visualizations

Caption: Experimental workflow for stable isotope tracing.

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N,d₅.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for In Vivo Metabolic Flux Analysis using L-Glutamic acid-13C5,15N,d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism that complements static metabolomic data.[1] Stable isotope tracers, such as L-Glutamic acid-13C5,15N,d5, are powerful tools for in vivo MFA, enabling the elucidation of complex metabolic pathways and their alterations in disease states or in response to therapeutic interventions.[2] This heavily labeled isotopologue of L-glutamic acid allows for the simultaneous tracing of its carbon, nitrogen, and hydrogen atoms through interconnected metabolic networks.[3]

This compound is particularly valuable for investigating central carbon and nitrogen metabolism, including the tricarboxylic acid (TCA) cycle, anaplerosis, and amino acid biosynthesis.[2][4] Its use in in vivo studies provides a more physiologically relevant understanding of metabolic reprogramming in various diseases, including cancer, neurological disorders, and metabolic syndromes, thereby aiding in the discovery of novel drug targets and biomarkers.[1][4]

Core Applications

-

Elucidating Disease Pathophysiology: Tracing the metabolic fate of this compound can reveal disease-specific alterations in metabolic pathways, providing insights into the underlying molecular mechanisms of disease.[1]

-

Pharmacodynamic Biomarker Discovery: Monitoring changes in metabolic fluxes in response to drug treatment can help identify pharmacodynamic biomarkers to assess drug efficacy and target engagement.

-

Drug Development and Target Validation: MFA with this compound can be used to validate metabolic enzymes as drug targets and to understand the metabolic consequences of their inhibition.

-

Nutritional Studies: This tracer can be employed to study the in vivo fate of dietary glutamate and its contribution to various metabolic pathways.

Featured Data: Illustrative In Vivo Metabolic Flux Analysis

The following tables summarize the kind of quantitative data that can be obtained from an in vivo metabolic flux analysis study using this compound in a preclinical cancer model. The data presented here is illustrative and based on typical findings in such experiments.

Table 1: Isotopic Enrichment of Key Metabolites in Tumor Tissue and Plasma

| Metabolite | Tissue | M+6 Fractional Enrichment (%) (Mean ± SD) | M+5 Fractional Enrichment (%) (Mean ± SD) | M+4 Fractional Enrichment (%) (Mean ± SD) | M+3 Fractional Enrichment (%) (Mean ± SD) | M+2 Fractional Enrichment (%) (Mean ± SD) | M+1 Fractional Enrichment (%) (Mean ± SD) |

| Glutamate | Tumor | 65.2 ± 5.1 | 8.3 ± 1.2 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |

| Plasma | 75.6 ± 6.3 | 2.1 ± 0.4 | - | - | - | - | |

| α-Ketoglutarate | Tumor | - | 55.4 ± 4.8 | 7.9 ± 1.1 | 2.5 ± 0.4 | 1.2 ± 0.3 | 0.6 ± 0.1 |

| Citrate | Tumor | - | 15.2 ± 2.1 | 25.8 ± 3.4 | 5.1 ± 0.8 | 3.2 ± 0.6 | 1.1 ± 0.2 |

| Succinate | Tumor | - | - | 30.1 ± 3.9 | - | 4.5 ± 0.7 | - |

| Malate | Tumor | - | - | 28.7 ± 3.5 | - | 3.9 ± 0.6 | - |

| Aspartate | Tumor | - | - | 22.5 ± 2.9 | - | 3.1 ± 0.5 | - |

*M+n denotes the mass isotopologue with 'n' heavy isotopes. Data is corrected for natural isotope abundance.

Table 2: Relative Metabolic Flux Ratios in Tumor Tissue

| Flux Ratio | Description | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

| Glutamate Dehydrogenase / Transaminases | Ratio of oxidative vs. transaminative glutamate metabolism | 0.45 ± 0.08 | 0.72 ± 0.11 |

| Anaplerotic Flux / TCA Cycle Flux | Contribution of glutamate to TCA cycle replenishment | 0.38 ± 0.06 | 0.25 ± 0.04 |

| Reductive Carboxylation / Oxidative TCA Flux | Relative activity of reductive glutamine metabolism | 0.12 ± 0.03 | 0.15 ± 0.04 |

*Statistically significant difference (p < 0.05) compared to the control group.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of this compound

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

Application Note: Quantitative Analysis of L-Glutamic Acid-13C5,15N,d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of the stable isotope-labeled L-Glutamic acid, L-Glutamic acid-13C5,15N,d5. This internal standard is crucial for accurate quantification of endogenous L-Glutamic acid in various biological matrices. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents typical quantitative performance data and visualizations of the experimental workflow and the metabolic context of glutamic acid.

Introduction

L-Glutamic acid is a non-essential amino acid that plays a pivotal role in cellular metabolism and is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] It is a key node in nitrogen metabolism and a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Accurate quantification of L-Glutamic acid in biological samples is essential for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantification by LC-MS/MS.[2][3][4] A significant challenge in the LC-MS/MS analysis of glutamic acid is its potential for in-source cyclization to pyroglutamic acid, an artifact that can be corrected for by using an appropriate isotopic internal standard.[2][3][5]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of L-Glutamic acid using its stable isotope-labeled internal standard is depicted below.

Caption: Experimental workflow for the quantification of L-Glutamic acid.

L-Glutamic Acid Metabolism

L-Glutamic acid is a central metabolite linking amino acid metabolism with the citric acid cycle. Understanding its metabolic context is crucial for interpreting quantitative data.

Caption: Simplified metabolic pathway of L-Glutamic acid.

Detailed Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of biological samples such as plasma, serum, or cell culture media.[6]

-

Thawing: Thaw frozen samples on ice.

-

Internal Standard Spiking: To 100 µL of sample, add a known concentration of this compound solution.

-

Protein Precipitation:

-

Acid Precipitation: Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) or 6% perchloric acid (PCA). Vortex for 30 seconds.[6]

-

Ultrafiltration: Alternatively, use a 3 kDa molecular weight cut-off filter to remove proteins. This method is suitable for LC-MS analysis as it also aids in desalting the sample.[6]

-

-

Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[6]

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

Multiple chromatographic strategies can be employed for the separation of glutamic acid. A method using ion-pairing chromatography is detailed below, which avoids derivatization.[7][8]

-

Liquid Chromatography:

-

System: Agilent 1290 Infinity UHPLC system or equivalent.[7]

-

Column: Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.5% Formic acid and 0.3% Heptafluorobutyric acid (HFBA) in water.[7]

-

Mobile Phase B: 0.5% Formic acid and 0.3% HFBA in acetonitrile.[7]

-

Gradient: 0-5 min, 0-5% B; hold at 90% B for 1 min; re-equilibrate at 0% B for 3 min.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Column Temperature: 25°C.[7]

-

Injection Volume: 1 µL.[7]

-

-

Mass Spectrometry:

-

System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[8]

-

Ionization Mode: Positive Electrospray Ionization (ESI).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| L-Glutamic Acid | 148.1 | 84.1 / 56.1 | 14 |

| L-Glutamic acid-13C5,15N | 154.1 | 89.1 | 10 |

Note: The MRM transition for this compound will need to be empirically determined but is expected to be approximately 159.1 -> 94.1, accounting for the additional mass of the deuterium atoms. The transition for the 13C5,15N labeled compound is provided as a close reference.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of glutamic acid using LC-MS/MS. The use of a stable isotope-labeled internal standard is expected to yield excellent linearity, accuracy, and precision.[7]

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Quantification (LOQ) | 50 nM (50 fmol on column) |

| Dynamic Range | > 3 orders of magnitude |

| Accuracy | 82 – 113% |

| Precision (%RSD) | < 6% |

| Reproducibility (%RSD) | < 9% |

Data presented are representative values for underivatized glutamic acid analysis and may vary based on the specific matrix and instrumentation.[7]

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive and reliable approach for the quantification of this compound. The use of this stable isotope-labeled compound as an internal standard is critical for achieving accurate and precise measurements of endogenous L-Glutamic acid in complex biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted for various research and drug development applications.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 7. chem-agilent.com [chem-agilent.com]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for L-Glutamic acid-13C5,15N,d5 Metabolomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics studies focusing on L-Glutamic acid provide a critical window into the central carbon and nitrogen metabolism of biological systems. Stable isotope-labeled L-Glutamic acid, such as L-Glutamic acid-13C5,15N,d5, is an essential tool for accurate quantification and flux analysis in these studies.[1][2][3] The success of such investigations hinges on robust and reproducible sample preparation methods that ensure the preservation of the in vivo metabolic snapshot and high recovery of the analyte.

This document provides detailed application notes and protocols for the preparation of biological samples for the analysis of this compound using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.

| Parameter | LC-MS/MS | GC-MS | Reference |

| **Linearity (R²) ** | >0.99 | >0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | 0.031-1.95 µM (for D-AAs) | Varies with derivatization | [5] |

| Within-day Precision (%RSD) | <10% | 0.70-3.87% (serum) | [5][6] |

| Between-day Precision (%RSD) | <10% | 0.70-3.87% (serum) | [5][6] |

| Accuracy (% Recovery) | 92-97% (protein precipitation) | Method dependent | [7] |

| Stability (Freeze-Thaw) | Stable | Stable with proper storage | [6] |

| Stability (Long-term Storage at -80°C) | Up to 12 months | Not specified, but derivatives are stable | [6][8] |

Experimental Workflows and Protocols

General Experimental Workflow

The overall workflow for metabolomics sample preparation involves several critical steps to ensure the integrity of the sample and the accuracy of the results.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of underivatized L-Glutamic acid in biological fluids and cell culture media.[4][9] The use of an ion-pairing reagent can improve chromatographic retention and separation of this polar analyte.[4][9]

Materials: